4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
Brand Name:
Vulcanchem
CAS No.:
896827-92-2
VCID:
VC0357162
InChI:
InChI=1S/C17H14N4OS/c22-11-7-5-10(6-8-11)15-19-16-14-12-3-1-2-4-13(12)23-17(14)18-9-21(16)20-15/h5-9,22H,1-4H2
SMILES:
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)O
Molecular Formula:
C17H14N4OS
Molecular Weight:
322.4g/mol
4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
CAS No.: 896827-92-2
Main Products
VCID: VC0357162
Molecular Formula: C17H14N4OS
Molecular Weight: 322.4g/mol
CAS No. | 896827-92-2 |
---|---|
Product Name | 4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol |
Molecular Formula | C17H14N4OS |
Molecular Weight | 322.4g/mol |
IUPAC Name | 4-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol |
Standard InChI | InChI=1S/C17H14N4OS/c22-11-7-5-10(6-8-11)15-19-16-14-12-3-1-2-4-13(12)23-17(14)18-9-21(16)20-15/h5-9,22H,1-4H2 |
Standard InChIKey | SKMFCLYSWBOJIY-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)O |
Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)O |
PubChem Compound | 1848258 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume